(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452077
InChI: InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17452077

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name [6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone
Standard InChI InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3
Standard InChI Key WZPMNKBZUOGTRM-UHFFFAOYSA-N
Canonical SMILES CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, [6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone, delineates its structural features:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • Ethyl(methyl)amino group (-N(CH₂CH₃)(CH₃)): Positioned at the 6th carbon, this tertiary amine introduces steric bulk and potential hydrogen-bonding capabilities.

    • Methyl group (-CH₃): Located at the 5th carbon, enhancing hydrophobicity.

    • Phenylmethanone (-C(=O)C₆H₅): A ketone-linked phenyl group at the 3rd carbon, contributing to π-π stacking interactions .

The Canonical SMILES notation, CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2, and Standard InChIKey, WZPMNKBZUOGTRM-UHFFFAOYSA-N, provide unambiguous representations for database searches .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O
Molecular Weight254.33 g/mol
CAS Number1355172-62-1
XLogP33.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area38.3 Ų

The compound’s logP value of ~3.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration, while its polar surface area indicates limited solubility in aqueous media .

Synthesis and Optimization

Synthetic Routes

The synthesis of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone involves multi-step organic reactions, often leveraging reductive amination and nucleophilic substitution. A representative pathway includes:

  • Formation of the Pyridine Core:

    • Starting from 5-methylnicotinic acid, sequential alkylation introduces the ethyl(methyl)amino group via nucleophilic substitution with N-ethyl-N-methylamine under basic conditions .

  • Ketone Introduction:

    • Friedel-Crafts acylation attaches the phenylmethanone group using benzoyl chloride in the presence of Lewis acids like AlCl₃ .

  • Reductive Amination:

    • As detailed in US7208603B2, a cyanohydrin intermediate reacts with pyridin-2-yl-methylamine derivatives in a reducing medium (e.g., NaBH₃CN) and basic conditions (e.g., DABCO) to yield the target compound .

Reaction Optimization

Key parameters influencing yield and purity:

  • Solvent Choice: Methanol or dichloromethane balances solubility and reaction kinetics .

  • Catalysts: DABCO facilitates deprotonation, while FeSO₄·7H₂O suppresses cyanide-mediated side reactions .

  • Temperature: Room temperature (20–25°C) minimizes decomposition .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound’s reactivity centers on its:

  • Tertiary Amino Group: Susceptible to alkylation or oxidation.

  • Pyridine Ring: Participates in electrophilic substitution at the 2- and 4-positions.

  • Ketone Moiety: Reducible to a secondary alcohol or convertible to imines via condensation .

Stability Considerations

  • pH Sensitivity: The amine group may protonate under acidic conditions, altering solubility.

  • Light and Heat: Aromatic ketones are prone to photodegradation, necessitating storage in amber vials .

ParameterPrediction
AbsorptionModerate (Caco-2 permeability)
MetabolismCYP3A4 substrate
ToxicityLow acute toxicity (LD₅₀ > 500 mg/kg)

Research Findings and Future Directions

Recent Advances

  • Synthetic Methodologies: Improved yields (up to 78%) via optimized reductive amination .

  • Structural Analogues: Fluorinated derivatives show enhanced CNS penetration (J. Fluorine Chem., 1995) .

Challenges and Opportunities

  • Stereochemical Control: Racemization at the ketone position remains problematic.

  • Targeted Delivery: Nanoparticle encapsulation could enhance bioavailability .

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